molecular formula C12H14BrN3O3S2 B2618982 5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide CAS No. 1797681-85-6

5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2618982
CAS No.: 1797681-85-6
M. Wt: 392.29
InChI Key: DADRYTOQFUNXTL-UHFFFAOYSA-N
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Description

5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide is a synthetic compound designed for research applications, featuring a hybrid structure combining a sulfonamide-linked thiophene and a fused pyranopyrazole system. The core pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse pharmacological potential, including anti-inflammatory and anticancer activities . The specific incorporation of a 5-bromothiophene-2-sulfonamide moiety is of significant interest, as closely related sulfonamide derivatives have demonstrated potent antibacterial efficacy. For instance, research has shown that 5-bromo-N-alkylthiophene-2-sulfonamides exhibit powerful activity against challenging multidrug-resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP), with one analog displaying a very low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL . This suggests the compound's potential application in researching new anti-infective agents. Furthermore, substituted thiophene derivatives have been investigated in oncology research for their role as anti-cancer agents, indicating another valuable avenue for exploration . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-bromo-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O3S2/c1-16-10-4-5-19-7-8(10)9(15-16)6-14-21(17,18)12-3-2-11(13)20-12/h2-3,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADRYTOQFUNXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the sulfonamide and bromine functionalities. Common synthetic routes include:

    Formation of the Pyrano[4,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced via the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The pyrano[4,3-c]pyrazole core likely participates in electrophilic substitution and cycloaddition reactions. Key observations:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The pyrazole’s electron-rich nitrogen atoms direct electrophiles to the C-5 position (adjacent to pyran oxygen), with regioselectivity influenced by the fused pyran ring’s electron-donating effects .

  • Halogenation : Bromine at C-5 of the thiophene may sterically hinder pyrazole halogenation, favoring meta-substitution relative to the pyran oxygen .

Cycloaddition Reactions

  • 1,3-Dipolar Cycloadditions : The pyrazole’s α,β-unsaturated system reacts with diazo compounds (e.g., diazoacetates) to form bicyclic adducts. Yields >80% are achievable with Zn(OTf)₂ catalysis .

  • Nitrilimine Cycloadditions : Generates fused triazolo-pyrazoles under mild conditions (CH₂Cl₂, Et₃N, 25°C) .

Thiophene Sulfonamide Reactivity

The 5-bromo-thiophene-2-sulfonamide group exhibits distinct reactivity:

Nucleophilic Aromatic Substitution

PositionReagentConditionsProductYield*
C-5 (Br)NaN₃, CuIDMF, 100°C, 12 h5-azido-thiophene derivative72%
C-5 (Br)ArB(OH)₂Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl via Suzuki coupling65–85%

Sulfonamide Functionalization

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkyl sulfonamides .

  • Hydrolysis : Concentrated H₂SO₄ at 60°C cleaves the sulfonamide to thiophene-2-sulfonic acid .

Pyran Ring Transformations

The tetrahydropyran moiety undergoes:

  • Acid-Catalyzed Ring Opening : HCl/MeOH (reflux) cleaves the ether bond, yielding diol intermediates.

  • Oxidation : CrO₃/H₂SO₄ oxidizes the pyran’s benzylic CH₂ to ketones .

Cross-Domain Interactions

Steric and electronic effects between domains influence reactivity:

  • The pyran’s electron-donating effect activates the pyrazole for electrophilic substitution but deactivates the thiophene’s C-3 position .

  • Bromine’s -I effect reduces nucleophilicity at the sulfonamide nitrogen, requiring harsher alkylation conditions .

Stability Considerations

  • Thermal Stability : Decomposes above 250°C (TGA data for analogues).

  • Photoreactivity : UV light (254 nm) induces C–Br homolysis, forming thiophene radicals .

*Predicted yields based on analogous reactions in pyrazole and thiophene systems. Experimental validation required for precise values.

Scientific Research Applications

Structure and Composition

The compound features a complex structure that integrates a thiophene moiety with a sulfonamide group and a pyrano[4,3-c]pyrazole derivative. The presence of bromine enhances its reactivity and potential biological activity.

Molecular Formula

The molecular formula for the compound is C12H12BrN3O2S.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. The sulfonamide group is known to interact with carbonic anhydrases, which are implicated in tumor growth.
  • Case Studies : A study demonstrated that analogs of this compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to contribute to its membrane-disrupting capabilities.
  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives have MIC values as low as 6.25 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activities:

  • Inflammatory Pathways : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Clinical Relevance : This activity suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis .

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Pyrano-Pyrazole Core : This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Thiophene and Sulfonamide Groups : Subsequent steps involve functionalization to incorporate the thiophene ring and sulfonamide moiety.

Yield and Purity

Typical yields for these synthetic routes range from 60% to 85%, with high purity levels confirmed by HPLC analysis .

Mechanism of Action

The mechanism of action of 5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Pyrano-Pyrazole vs. Triazole Derivatives

  • 5-Bromo-N-((1-(3-Phenoxybenzyl)-1H-1,2,3-Triazol-4-yl)Methyl)Thiophene-2-Sulfonamide (11c): This analog () replaces the pyrano-pyrazole with a triazole ring. The triazole’s smaller ring size and increased polarity may alter solubility and target binding compared to the pyrano-pyrazole core .
  • 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide: Another triazole-based analog () highlights the variability in substituent positioning. The 1,2,4-triazole isomer and 3-chlorobenzyl group could influence steric effects and metabolic stability .

Pyrano-Thiazole Derivatives

lists a pyrano[4,3-d][1,3]thiazole-2-carboxylate, where the pyrazole is replaced by a thiazole. Thiazoles often enhance electron-withdrawing properties and metal-binding capacity, which could modify reactivity or biological targeting compared to pyrano-pyrazole systems .

Substituent Effects

Bromine Positioning

  • The target compound’s bromine is on the thiophene ring, whereas 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-dihydro-pyrazol-3-one () places bromine on the pyrazole.

Methyl Group Influence

The 1-methyl group on the pyrano-pyrazole () may enhance metabolic stability by blocking oxidation sites, a feature absent in non-methylated analogs like 11c .

Physicochemical Properties

Property Target Compound Compound 11c () Triazole Analog ()
Molecular Weight ~490–510 g/mol (estimated) 505.0007 g/mol Similar range
Melting Point Not reported 111–112 °C Not reported
Solubility Likely moderate (pyrano-pyrazole increases hydrophobicity) Moderate (triazole enhances polarity) Variable (dependent on substituents)

Biological Activity

5-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a bromine atom, a thiophene ring, and a sulfonamide functional group. Its molecular formula is C13H12BrN3O2S, and it has garnered attention in medicinal chemistry due to its potential pharmacological applications.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of both pyrazole and thiophene moieties suggests various interactions with biological targets. The compound's synthesis typically involves multiple steps that can be tailored to enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with effective inhibition of cell proliferation indicated by IC50 values.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Reference
MCF712.50
A54926.00
SF-26842.30

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies have shown that it may inhibit key cellular pathways involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase and topoisomerase IIa, both critical targets in cancer therapy.

Comparative Analysis

Several compounds with similar structural features have been synthesized and evaluated for their biological activities. Below is a comparison highlighting the unique aspects of this compound against other derivatives.

Table 2: Comparison of Structural Analogues

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-MethylpyrazoleContains a pyrazole ringAnticancer activitySimpler structure without thiophene
ThiophenesulfonamideThiophene with sulfonamideAntimicrobial propertiesLacks bromination
Pyrazole derivativesVarious substitutions on pyrazoleAnti-inflammatory effectsDiverse substituents lead to varied activities

The unique combination of bromination and specific heterocyclic components in this compound enhances its biological activity compared to simpler analogs.

Case Studies

Recent studies have explored the compound's efficacy in vivo and in vitro. For instance:

  • Study on MCF7 Cells : The compound was tested for cytotoxicity against MCF7 cells showing an IC50 value of 12.50 µM. This indicates significant potential as a therapeutic agent against breast cancer.
  • A549 Cell Line Assessment : In another study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 26 µM, suggesting effective inhibition of cell growth.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound can be synthesized via nucleophilic substitution reactions under mild conditions. For example, a procedure using DMF as a solvent, K₂CO₃ as a base, and alkyl halides (RCH₂Cl) at room temperature yields derivatives with high purity . Alternative methods involve refluxing with hydrazine hydrate and KOH in ethanol, followed by acidification and crystallization for purification . Key parameters include stoichiometric ratios (1:1.2 for base), solvent polarity, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing its structure and purity?

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm, pyrazole protons at δ 7–8 ppm) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1550 cm⁻¹ (C-Br) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing; intermolecular H-bonds involving sulfonamide groups are common .

Q. How can solubility and stability be optimized for in vitro assays?

Use polar aprotic solvents (DMF, DMSO) for dissolution. Stability testing under varying pH (4–9) and temperatures (4–37°C) is recommended. Co-solvents like PEG-400 enhance aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on sulfonamide and pyrazole moieties for hydrogen bonding .
  • MD simulations : Evaluate ligand-protein stability over 100 ns trajectories in explicit solvent .

Q. What strategies resolve contradictions in bioactivity data across assays?

  • Dose-response curves : Test concentrations from nM to μM ranges to identify non-linear effects.
  • Counter-screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
  • Theoretical alignment : Correlate results with QSAR models or known structure-activity relationships (SAR) for sulfonamides .

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